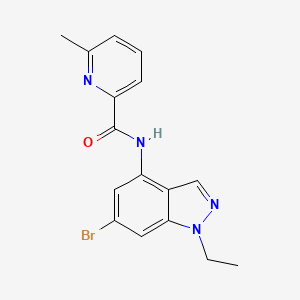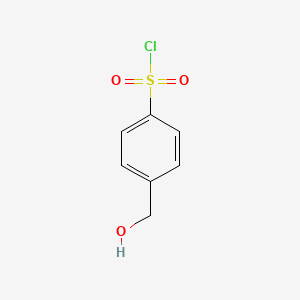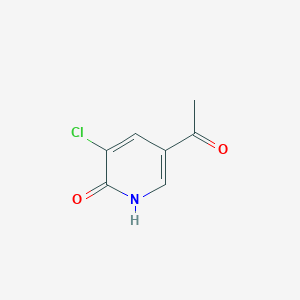
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring, an ethyl group at the 1st position, and a carboxamide group attached to a 6-methylpyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 1-ethylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 6-methylpyridine-2-carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using ammonia or an amine derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Wirkmechanismus
The mechanism of action of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-chloro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(6-fluoro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a fluorine atom
Eigenschaften
Molekularformel |
C16H15BrN4O |
|---|---|
Molekulargewicht |
359.22 g/mol |
IUPAC-Name |
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H15BrN4O/c1-3-21-15-8-11(17)7-14(12(15)9-18-21)20-16(22)13-6-4-5-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
ZOKRJWCPPGUPEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC(=CC(=C2C=N1)NC(=O)C3=CC=CC(=N3)C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzeneacetic acid,4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]-](/img/structure/B8703181.png)








![1-[(3-Furanylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8703239.png)



![O-[3-(1piperidyl)propyl]-hydroxylamine](/img/structure/B8703262.png)
